molecular formula C13H13F3N2O B2812095 N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide CAS No. 1258683-03-2

N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2812095
CAS No.: 1258683-03-2
M. Wt: 270.255
InChI Key: XTVUWUUARYOTSH-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C12H12F3N2O . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form 3-(trifluoromethyl)benzoyl chloride.

    Amidation Reaction: The benzoyl chloride intermediate is then reacted with N-(1-cyano-1-methylpropyl)amine under basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase the reaction rate.

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methylpropyl)benzamide
  • N-(1-cyano-1-methylpropyl)-2-methylbenzamide
  • N-(1-cyano-1-methylpropyl)-4-methylbenzamide

Uniqueness

N-(1-cyano-1-methylpropyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-3-12(2,8-17)18-11(19)9-5-4-6-10(7-9)13(14,15)16/h4-7H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVUWUUARYOTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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